molecular formula C7H6ClNO3 B2729698 3-Amino-4-chloro-5-hydroxybenzoic acid CAS No. 93561-97-8

3-Amino-4-chloro-5-hydroxybenzoic acid

Cat. No. B2729698
CAS RN: 93561-97-8
M. Wt: 187.58
InChI Key: ACTUKDWAVAPWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-chloro-5-hydroxybenzoic acid, also known as 4-Chloroanthranilic acid, is a chemical compound that belongs to the class of anthranilic acids. It is a white to light yellow crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Antibiotic Biosynthesis

3-Amino-4-chloro-5-hydroxybenzoic acid plays a significant role in the biosynthesis of various antibiotics. Becker (1984) demonstrated its utility in synthesizing chlorinated analogs for studies related to antibiotic biosynthesis, particularly those involving 3-amino-5-hydroxybenzoic acid (Becker, 1984). Additionally, Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics (Ghisalba & Nüesch, 1981).

Photodecomposition Studies

Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, including 3-chloro-5-hydroxybenzoic acid. Their study provided insights into the chemical reactions occurring under ultraviolet irradiation and the potential environmental impact of these compounds (Crosby & Leitis, 1969).

Enzyme Synthesis and Antibiotic Production

Hui-tu et al. (2009) discussed the synthesis of 3-amino-5-hydroxybenzoic acid and its role in producing ansamycins and related antibiotics. They specifically investigated the AHBA synthase gene in Actinomycetes (Hui-tu et al., 2009).

Selective Receptor Agonists

Dvorak et al. (2012) identified 3-chloro-5-hydroxybenzoic acid as a selective agonist for the lactate receptor (GPR81). This finding has implications in understanding metabolic processes and developing targeted therapies (Dvorak et al., 2012).

Organic Synthesis and Chemical Studies

Various studies have explored the synthesis and chemical properties of 3-amino-4-chloro-5-hydroxybenzoic acid and its derivatives, contributing to a broader understanding of its potential applications in organic chemistry and drug development. These include practical synthesis methods, structural analyses, and reactions under different conditions (Zhang et al., 2020; Lier et al., 1979; Kato & Morie, 1996; Orii et al., 2004; Cavill, 1945; Tahir et al., 2010; Müller et al., 1998; Arakawa et al., 2002; Girard et al., 1996; Shishkanova et al., 2021; Bacchi et al., 2012; Kim et al., 1996; Takenaka et al., 2002; Rickards & Rukachaisirikul, 1987).

properties

IUPAC Name

3-amino-4-chloro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTUKDWAVAPWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-5-hydroxybenzoic acid

Citations

For This Compound
2
Citations
A Becker - Australian journal of chemistry, 1984 - CSIRO Publishing
… and Gotschi et a1.14 are readily adaptable to preparation of the unmethylated 3-amino-4-chloro5-hydroxybenzoic acid (3) required in the present work. In view of the ready availability …
Number of citations: 2 www.publish.csiro.au
V Rukachaisirikul - 1987 - search.proquest.com
… , either alone or as the mixture, with refluxing aqueous hydrobromic acid affected ester hydrolysis and selective dechlorination to afford 3-amino-4-chloro-5-hydroxybenzoic acid (23). …
Number of citations: 2 search.proquest.com

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